molecular formula C11H9F2NO3 B8311467 1-(2,4-Difluorophenylcarbamoyl)cyclopropanecarboxylic acid

1-(2,4-Difluorophenylcarbamoyl)cyclopropanecarboxylic acid

Cat. No. B8311467
M. Wt: 241.19 g/mol
InChI Key: SVPFXBNRKMAXRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,4-Difluorophenylcarbamoyl)cyclopropanecarboxylic acid is a useful research compound. Its molecular formula is C11H9F2NO3 and its molecular weight is 241.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C11H9F2NO3

Molecular Weight

241.19 g/mol

IUPAC Name

1-[(2,4-difluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid

InChI

InChI=1S/C11H9F2NO3/c12-6-1-2-8(7(13)5-6)14-9(15)11(3-4-11)10(16)17/h1-2,5H,3-4H2,(H,14,15)(H,16,17)

InChI Key

SVPFXBNRKMAXRZ-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C(=O)NC2=C(C=C(C=C2)F)F)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

1,1-Cyclopropanedicarboxylic acid (2.5 g) was dissolved in tetrahydrofuran (25 ml) under a nitrogen atmosphere, and triethylamine (2.68 ml) was added dropwise thereto while stirring in an ice water bath. After stirring at the same temperature for 30 min, thionyl chloride (1.4 ml) was added dropwise while stirring in an ice water bath. After stirring at the same temperature for 30 min, a solution of 2,4-difluoroaniline (2.15 ml) in tetrahydrofuran (15 ml) was added while stirring in an ice water bath, and the reaction mixture was allowed to gradually warm up to room temperature and stirred overnight. After addition of a 2N aqueous solution of sodium hydroxide (75 ml) to the reaction mixture, tetrahydrofuran was removed under reduced pressure. To the resultant solution was added tert-butyl methyl ether (25 ml), followed by stirring. The organic layer and the aqueous layer were separated. The aqueous layer was cooled in an ice water bath, 5N hydrochloric acid (30 ml) was added and stirred. The precipitated solid was collected by filtration, and washed with water. Drying under aeration and hot-air drying at 60° C. for 8 hr provided the titled compound as white powder (2.918 g, 63%).
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step Two
Quantity
2.15 mL
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Three
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
75 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
2.68 mL
Type
solvent
Reaction Step Five
Yield
63%

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